(Ethylenediamine)dinitratopalladium(II)

Vue d'ensemble

Description

Synthesis Analysis

(Ethylenediamine)dinitratopalladium(II) can be synthesized through the reaction between palladium (II) nitrate and ethylenediamine in water or ethanol. The reaction can be carried out at room temperature or under slightly elevated temperatures (50-60°C) for faster reaction rates.Molecular Structure Analysis

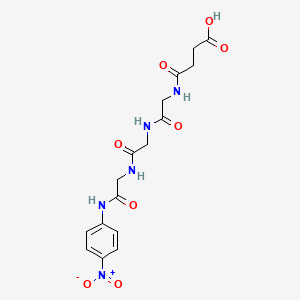

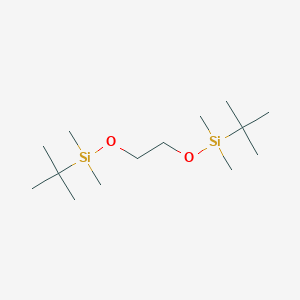

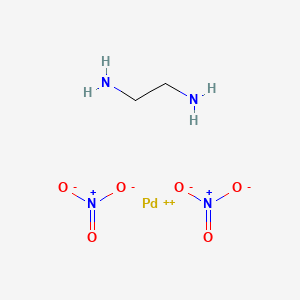

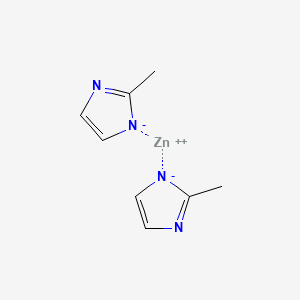

The molecular formula of (Ethylenediamine)dinitratopalladium(II) is C2H6N4O6Pd . It consists of ethylenediamine ligands and nitrate ions bonded to a central palladium atom.Chemical Reactions Analysis

(Ethylenediamine)dinitratopalladium(II) is a versatile chemical compound used in scientific research. It exhibits perplexing properties, making it ideal for catalytic reactions and coordination chemistry studies.Physical And Chemical Properties Analysis

(Ethylenediamine)dinitratopalladium(II) has a molecular weight of 288.51 . It is a diamagnetic compound.Applications De Recherche Scientifique

Organic Synthesis

(Ethylenediamine)dinitratopalladium(II) is used in the field of organic synthesis . It acts as a catalyst in various reactions, contributing to the formation of complex organic compounds .

Industrial Chemistry

This compound is also used in industrial chemistry . It can act as a precursor material in the production of other chemicals .

Nanotechnology

This compound has been used in the field of nanotechnology . Specifically, it has been used in the synthesis of magnetite nanoparticles . These nanoparticles play a key role in the nano-industry, with crucial importance in the developing nanomedicine sector . The particles must be homogeneous, with a consistent shape and size, due to the growing need to tailor particles to more defined faceted morphologies . An ethylenediamine series of additives have been successfully used to control the morphology of nanomagnetite produced via a green ambient co-precipitation method .

Safety And Hazards

(Ethylenediamine)dinitratopalladium(II) is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and toxic in contact with skin. It causes severe skin burns and eye damage. It may cause respiratory irritation and an allergic skin reaction. It is harmful if swallowed or if inhaled .

Orientations Futures

Propriétés

IUPAC Name |

ethane-1,2-diamine;palladium(2+);dinitrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.2NO3.Pd/c3-1-2-4;2*2-1(3)4;/h1-4H2;;;/q;2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJQGMIFFWZHDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pd+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N4O6Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Ethylenediamine)dinitratopalladium(II) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3068539.png)